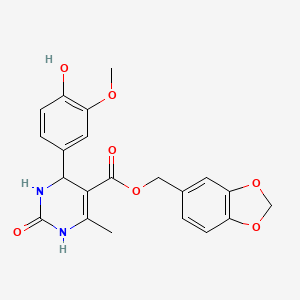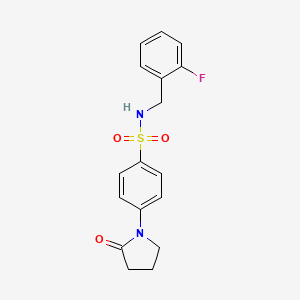![molecular formula C25H33N3O2 B5145742 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, also known as Pridopidine, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of dopamine stabilizers and has been shown to have a positive effect on motor function and cognitive abilities.
作用机制
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol works by stabilizing the levels of dopamine in the brain, which is a key neurotransmitter involved in motor function and cognitive abilities. It binds to sigma-1 receptors, which are located in the endoplasmic reticulum of cells and modulate various cellular processes, including calcium signaling, protein folding, and stress response. By binding to sigma-1 receptors, this compound modulates the release of dopamine and enhances its signaling, leading to improved motor function and cognitive abilities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the enhancement of neuroprotection, and the reduction of oxidative stress. It has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol for lab experiments is its ability to improve motor function and cognitive abilities in animal models of neurological disorders. This makes it a valuable tool for studying the underlying mechanisms of these disorders and for testing potential therapeutic interventions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, including the investigation of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to elucidate the underlying mechanisms of its neuroprotective effects and to optimize its pharmacokinetic properties. Additionally, the development of more efficient synthesis methods and the optimization of its formulation for clinical use are important areas of future research.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed as a potential treatment for various neurological disorders. It has been shown to improve motor function and cognitive abilities, and has several biochemical and physiological effects that make it a valuable tool for studying these disorders. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.
合成方法
The synthesis of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol involves several steps, including the reaction of 4-(bromomethyl)phenol with 1-(piperidin-4-yl)methanamine, followed by the reaction of the resulting product with 3-(4-phenylpiperazine-1-yl)propanoic acid. The final step involves the reduction of the ketone group using sodium borohydride to yield this compound. The synthesis method has been optimized to achieve a high yield and purity of the final product.
科学研究应用
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic effects on various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has been shown to improve motor function, cognitive abilities, and reduce involuntary movements in preclinical and clinical studies. This compound has also been investigated for its neuroprotective effects and its ability to modulate dopamine signaling.
属性
IUPAC Name |
3-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24-9-6-22(7-10-24)20-26-14-12-21(13-15-26)8-11-25(30)28-18-16-27(17-19-28)23-4-2-1-3-5-23/h1-7,9-10,21,29H,8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJAHHNAJVBGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)


![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)